N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(5-phenyloxazol-2-yl)propanamide
Description
The compound features a 3-hydroxy-2-oxoquinoxaline core linked via an ethyl group to a propanamide moiety substituted with a 5-phenyloxazol-2-yl group. Such structural motifs are often associated with cytostatic, anti-inflammatory, or kinase-inhibitory properties .
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4/c27-19(10-11-20-24-14-18(30-20)15-6-2-1-3-7-15)23-12-13-26-17-9-5-4-8-16(17)25-21(28)22(26)29/h1-9,14H,10-13H2,(H,23,27)(H,25,28) |
InChI Key |
WEUGDLXUTWRORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Biological Activity
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(5-phenyloxazol-2-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for its significant biological activities, and a phenyloxazole ring that contributes to its pharmacological profile. The structural characteristics of this compound suggest potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 1574379-32-0 |
| LogP | 1.7361 |
| Polar Surface Area | 73.292 Ų |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . The mechanism of action involves:
- Inhibition of Histone Deacetylases (HDACs) : The compound acts as an HDAC inhibitor, which can alter gene expression profiles associated with cancer progression.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, leading to reduced tumor growth .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound also displays notable antimicrobial properties . Its effectiveness against various bacterial strains has been documented, particularly:
- Bactericidal Effects : Laboratory studies have demonstrated strong bactericidal activity against Staphylococcus spp., indicating potential for use in treating bacterial infections .
- Mechanism of Action : The antimicrobial action is likely due to the presence of functional groups that interfere with bacterial cell wall synthesis and biofilm formation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Cytotoxicity Studies : In vitro studies on L929 normal cell lines indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .
Compound Concentration (µM) Cell Viability (%) 6 87 12 109 25 97 50 74 100 92 - Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key biological targets involved in cancer and microbial pathogenesis, suggesting potential for drug development .
Comparison with Similar Compounds
Quinoxaline/Quinolone-Based Propanamides
Compounds with 2-oxoquinoline or quinoxaline moieties exhibit diverse pharmacological activities. Key analogues include:
Key Differences :
Oxazole-Containing Analogues
Oxazole derivatives are prevalent in medicinal chemistry due to their metabolic stability and π-π interactions. Notable examples:
Key Differences :
Structural Hybrids with Diverse Pharmacophores
Complex propanamide derivatives in patents and studies highlight the impact of substituent diversity:
Key Differences :
Physicochemical and Pharmacokinetic Properties
Implications :
- The target’s higher molecular weight and logP suggest increased membrane permeability but possible challenges in aqueous solubility.
- The absence of ester groups (cf. 3ce) may improve metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
